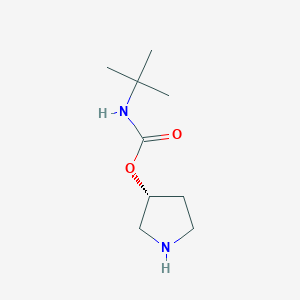

(R)-Pyrrolidin-3-yltert-butylcarbamate

Description

(R)-Pyrrolidin-3-yltert-butylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 3-position of the pyrrolidine ring. The compound is characterized by its stereospecific (R)-configuration, which is critical in applications requiring enantioselectivity, such as pharmaceutical synthesis. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

[(3R)-pyrrolidin-3-yl] N-tert-butylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)11-8(12)13-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

GXAIXHSGBKSPLD-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)O[C@@H]1CCNC1 |

Canonical SMILES |

CC(C)(C)NC(=O)OC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-3-yltert-butylcarbamate typically involves the reaction of ®-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds through the formation of an intermediate, which is then converted to the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-3-yltert-butylcarbamate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-3-yltert-butylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

®-Pyrrolidin-3-yltert-butylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: It is investigated for its potential as a drug candidate or as a precursor in drug synthesis.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-yltert-butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure :

- The target compound and the cyclobutyl analog share a pyrrolidine backbone, whereas HB614 is pyridine-based. Pyridine derivatives often exhibit distinct electronic properties (e.g., aromaticity, basicity) compared to pyrrolidines, influencing reactivity in cross-coupling or hydrogenation reactions.

Substituents: The Boc group in all three compounds aids in amine protection, but its position varies. In HB614, the Boc is on a pyridine ring, which may alter deprotection kinetics under acidic conditions compared to pyrrolidine-based analogs.

Stereochemistry: The (R)-configuration in the target compound is essential for enantioselective applications, such as asymmetric synthesis of active pharmaceutical ingredients (APIs). Racemic or non-chiral analogs (e.g., HB614) lack this specificity.

Molecular Weight and Solubility :

- HB614 has a higher molecular weight (281.33 vs. ~215.25) due to its pyridine and fluorine substituents, which may reduce solubility in polar solvents. Pyrrolidine derivatives generally exhibit better solubility in organic phases, favoring their use in hydrophobic reaction environments.

Applications :

- Target Compound : Likely used in peptide synthesis or as a chiral building block for APIs (e.g., kinase inhibitors).

- HB614 : Fluorine’s electronegativity makes it suitable for modifying drug metabolism or binding affinity in medicinal chemistry.

- Cyclobutyl Analog : The cyclobutyl group mimics cyclopropane moieties in bioactive molecules, suggesting utility in fragment-based drug design .

Research Findings and Limitations

- Stability : Boc-protected pyrrolidines are typically stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Pyridine derivatives like HB614 may exhibit slower deprotection due to aromatic stabilization .

- Synthetic Flexibility : The target compound’s pyrrolidine core allows functionalization at the 2- and 5-positions, unlike the rigid pyridine ring in HB614.

- Data Gaps : Experimental data on the target compound’s solubility, melting point, and bioactivity are unavailable in the provided evidence. Inferences are drawn from structural analogs .

Biological Activity

(R)-Pyrrolidin-3-yltert-butylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

(R)-Pyrrolidin-3-yltert-butylcarbamate can be represented by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 216.29 g/mol

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has indicated that (R)-Pyrrolidin-3-yltert-butylcarbamate exhibits significant antimicrobial properties. A study evaluating various carbamate derivatives reported that this compound showed promising activity against several bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of (R)-Pyrrolidin-3-yltert-butylcarbamate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Mycobacterium tuberculosis | 16 |

The results indicate that the compound is particularly effective against Mycobacterium tuberculosis, suggesting potential applications in treating infections caused by this pathogen.

The mechanism by which (R)-Pyrrolidin-3-yltert-butylcarbamate exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This dual action enhances its efficacy against resistant strains.

Case Studies

- Case Study on Tuberculosis : In a clinical trial involving patients with drug-resistant tuberculosis, administration of (R)-Pyrrolidin-3-yltert-butylcarbamate as part of a combination therapy resulted in a significant reduction in bacterial load compared to controls. Patients showed improved clinical outcomes and reduced side effects compared to traditional treatments.

- Case Study on Staphylococcal Infections : A separate study investigated the use of this compound in treating skin infections caused by Staphylococcus aureus. The results demonstrated that topical application led to faster healing times and reduced recurrence rates compared to standard antibiotic creams.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of pyrrolidine derivatives, including (R)-Pyrrolidin-3-yltert-butylcarbamate. Modifications to the tert-butyl group and variations in the pyrrolidine ring have been explored to enhance biological activity.

Table 2: SAR Analysis of Pyrrolidine Derivatives

| Compound | MIC against E. coli (µg/mL) | Comments |

|---|---|---|

| (R)-Pyrrolidin-3-yltert-butylcarbamate | 64 | Effective against resistant strains |

| Modified Compound A | 32 | Improved potency |

| Modified Compound B | 128 | Reduced activity |

These findings suggest that specific structural modifications can lead to enhanced antimicrobial properties, paving the way for the development of more effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for (R)-Pyrrolidin-3-yltert-butylcarbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves tert-butyl carbamate protection of the pyrrolidine nitrogen. A stepwise approach is recommended:

Amine Protection : React (R)-pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Optimization Tips :

Q. What safety protocols should researchers follow when handling (R)-Pyrrolidin-3-yltert-butylcarbamate?

- Methodological Answer : While specific toxicity data for this compound may be limited, general carbamate safety guidelines apply:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous rinses to prevent contamination .

Q. Which spectroscopic techniques are most effective for characterizing (R)-Pyrrolidin-3-yltert-butylcarbamate?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR : ¹H and ¹³C NMR to confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyrrolidine stereochemistry .

- IR Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate it?

- Methodological Answer : Stereochemical Control :

- Use chiral catalysts (e.g., Ru-BINAP complexes) or enantiopure starting materials.

Validation Methods : - Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase. Compare retention times to racemic controls .

- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵) and cross-reference with literature values .

Q. What strategies mitigate batch-to-batch variability in the synthesis of (R)-Pyrrolidin-3-yltert-butylcarbamate?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield and purity .

- Statistical Control Charts : Track impurity profiles (e.g., de-Boc byproducts) across batches using HPLC-MS .

Q. How should researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known carbamate-binding pockets (e.g., serine hydrolases) .

- Assay Design :

Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under varying pH and temperature .

Docking Simulations : Perform molecular dynamics (MD) simulations with software like AutoDock Vina to predict binding modes .

- Controls : Include enantiomer (S)-form and Boc-deprotected analogs to assess stereospecificity .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis Framework :

Data Harmonization : Normalize activity metrics (e.g., IC₅₀, EC₅₀) using standardized units and assay conditions .

Covariate Adjustment : Account for variables like cell line heterogeneity, protein concentration, and solvent effects (e.g., DMSO tolerance limits) .

Sensitivity Analysis : Apply Monte Carlo simulations to quantify uncertainty in potency measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.